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For researchers, scientists, and drug development professionals, the precise and efficient

cleavage of fusion proteins is a critical step in obtaining pure, active target proteins.

Recombinant light chain enteropeptidase has emerged as a highly specific and effective tool

for this purpose, recognizing the canonical Asp-Asp-Asp-Asp-Lys (DDDDK) sequence and

cleaving C-terminal to the lysine residue. This application note provides a comprehensive

overview of commercially available high-purity recombinant light chain enteropeptidase,

including a comparison of supplier specifications, detailed experimental protocols for fusion

protein cleavage, and troubleshooting guidance.

Commercial Sources of Recombinant Light Chain
Enteropeptidase
A variety of suppliers offer recombinant light chain enteropeptidase, primarily expressed in E.

coli or Pichia pastoris. The choice of supplier may depend on factors such as specific activity,

purity, formulation, and cost-effectiveness for the intended application. Below is a comparative

summary of key quantitative data from several prominent commercial sources.
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Supplier
Product
Name

Source
Organism

Purity
Specific
Activity

Kinetic
Parameters
(kcat/Km)

New England

Biolabs

(NEB)

Enterokinase,

light chain

Pichia

pastoris
>95%

1 unit cleaves

25 µg of

substrate to

>95%

completion in

16 hours at

25°C.[1]

Not provided

Cell Sciences

Recombinant

Human

Enteropeptid

ase Light

Chain

E. coli >95%

1 unit cleaves

2 mg of

Thioredoxin/

Human EGF

fusion protein

in 16 hours at

25°C.[2][3]

Not provided

Yeasen

Recombinant

Enterokinase

(rEK)

E. coli High Purity 500 µg/U Not provided

AFSBio Inc.

Recombinant

Enterokinase,

LightChain,

Porcine

P. pastoris Not specified

1 unit cleaves

50 µg of

fusion protein

to >95%

completion in

16 hours at

22°C.[4]

Not provided

Novus

Biologicals

Recombinant

Human

Enteropeptid

ase/Enterokin

ase Protein,

CF

Not specified >95%
>30,000

pmol/min/µg
Not provided

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/170/705/mak544pis-mk.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Enterokinase_Cleavage_of_X_press_Tag_Fusion_Proteins.pdf
https://www.cellsciences.com/PDF/CRE005.pdf
https://resources.rndsystems.com/pdfs/datasheets/10438-se.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angio-

Proteomie

Enteropeptid

ase/

Enterokinase,

Light Chain

Human

Recombinant

E. coli >95.0% Not provided Not provided

Celprogen

Recombinant

Human

Enteropeptid

ase

E. coli Not specified

1 unit cleaves

2 mg of

thioredoxin/h

uman EGF

fusion protein

in 16 hours at

25°C.[5]

Not provided

R&D

Systems

Recombinant

Human

Enteropeptid

ase/Enterokin

ase Protein,

CF

Mouse

myeloma cell

line

>90%
>10,000

pmol/min/µg
Not provided

Sigma-

Aldrich

Enterokinase,

bovine,

recombinant

E. coli ≥95%

≥20 units/mg

protein (One

unit will

produce 1.0

nmole of

trypsin from

trypsinogen

per minute at

pH 5.6 at 25

°C).[6]

Not provided

Note: Unit definitions and assay conditions vary between suppliers, making direct comparison

of specific activity challenging. It is recommended to perform pilot experiments to determine the

optimal enzyme concentration for your specific fusion protein.
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Enzymatic Action of Light Chain Enteropeptidase
Enteropeptidase is a serine protease that exhibits high specificity for the amino acid sequence

Asp-Asp-Asp-Asp-Lys (DDDDK).[7][8][9] The light chain of enteropeptidase contains the

catalytic domain responsible for this activity.[8][9] It cleaves the peptide bond immediately

following the lysine residue. This specificity makes it an invaluable tool in biotechnology for the

precise removal of fusion tags from recombinant proteins.[8]

Fusion Protein
(Tag-DDDDK-Target)

Cleavage

Light Chain
Enteropeptidase

Cleaved Tag + 
Target Protein
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Enzymatic cleavage of a fusion protein by light chain enteropeptidase.

Experimental Protocol: Fusion Protein Cleavage
This protocol provides a general guideline for the cleavage of a fusion protein containing an

enteropeptidase recognition site. Optimization is crucial for each specific fusion protein.

Materials:

High-purity recombinant light chain enteropeptidase

Purified fusion protein (at a concentration of 0.5-1.0 mg/mL)

Enteropeptidase Cleavage Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0)

SDS-PAGE gels and reagents

Microcentrifuge tubes

Protocol:
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Reaction Setup (Pilot Experiment): To determine the optimal enzyme-to-substrate ratio and

incubation time, it is highly recommended to perform small-scale pilot experiments.

Prepare a series of reactions in microcentrifuge tubes, varying the amount of

enteropeptidase. Typical starting ratios (w/w) are 1:200, 1:100, and 1:50

(enteropeptidase:fusion protein).

Include a negative control reaction without enteropeptidase to check for auto-proteolysis

of the fusion protein.

A typical 20 µL reaction can be set up as follows:

X µL Purified Fusion Protein (to a final concentration of 0.5-1.0 mg/mL)

2 µL 10X Enteropeptidase Cleavage Buffer

Y µL Enteropeptidase (at various dilutions)

Z µL Nuclease-free water to a final volume of 20 µL

Incubation: Incubate the reactions at a chosen temperature. 25°C is a common starting

point, but lower temperatures (4°C) can be used to maintain the stability of sensitive target

proteins, although this will likely require longer incubation times.

Time-Course Analysis: To determine the optimal incubation time, remove aliquots (e.g., 5 µL)

from each reaction at different time points (e.g., 1, 4, 8, and 16 hours).

Stopping the Reaction: Stop the reaction in the aliquots by adding an equal volume of 2X

SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

Analysis: Analyze the samples by SDS-PAGE to visualize the cleavage of the fusion protein.

Successful cleavage is indicated by the disappearance of the fusion protein band and the

appearance of bands corresponding to the cleaved tag and the target protein.

Scaling Up: Once the optimal conditions are determined from the pilot study, the reaction can

be scaled up linearly to process the entire batch of the fusion protein.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Processing: After complete cleavage, the enteropeptidase (which may be His-

tagged depending on the supplier) and the cleaved tag can be removed using appropriate

chromatography techniques, such as affinity chromatography, ion-exchange

chromatography, or size-exclusion chromatography.
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Experimental workflow for fusion protein cleavage using enteropeptidase.
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Troubleshooting
Issue Potential Cause Suggested Solution

Incomplete Cleavage

Inaccessible Cleavage Site:

The recognition site may be

sterically hindered within the

folded fusion protein.

Increase the enzyme-to-

substrate ratio. Increase the

incubation time. Perform the

cleavage under denaturing

conditions (e.g., with low

concentrations of urea), if the

target protein can be refolded.

Suboptimal Reaction

Conditions: Incorrect pH,

temperature, or buffer

composition.

Optimize the reaction

conditions through pilot

experiments. Ensure the buffer

does not contain phosphate,

which can inhibit

enteropeptidase activity.[2]

Proline Residue:

Enteropeptidase will not cleave

if a proline residue follows the

lysine in the recognition

sequence.

Re-engineer the fusion protein

construct to remove the

proline.

Non-specific Cleavage

Excess Enteropeptidase: High

enzyme concentrations can

lead to cleavage at secondary,

less specific sites.

Reduce the enzyme-to-

substrate ratio. Decrease the

incubation time.

Contaminating Proteases: The

fusion protein preparation may

be contaminated with other

proteases.

Ensure high purity of the fusion

protein. Include a control

reaction without

enteropeptidase to assess

auto-proteolysis.

Poor Enzyme Activity

Presence of Inhibitors:

Protease inhibitors such as

PMSF or benzamidine in the

fusion protein preparation will

inhibit enteropeptidase.

Remove inhibitors by dialysis

or buffer exchange prior to

cleavage.
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Conclusion
High-purity recombinant light chain enteropeptidase is a powerful and precise tool for the

removal of fusion tags in research, drug development, and other biotechnological applications.

[10] By carefully selecting a commercial source based on the provided data and optimizing the

cleavage protocol for each specific fusion protein, researchers can achieve efficient and

specific cleavage, leading to high yields of pure, active target proteins. The detailed protocols

and troubleshooting guide provided in this application note serve as a valuable resource for

achieving successful outcomes in fusion protein processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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